Indophénol

Vue d'ensemble

Description

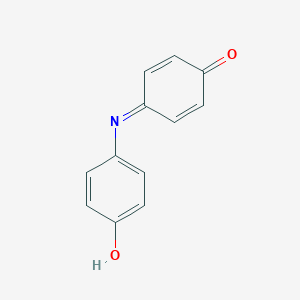

Indophenol is an organic compound with the chemical formula OC₆H₄NC₆H₄OH. It is a deep blue dye that is the product of the Berthelot reaction, a common test for ammonia. The indophenol group, with various substituents in place of hydroxyl and various ring substitutions, is found in many dyes used in hair coloring and textiles . Indophenol is used in hair dyes, lubricants, redox materials, liquid crystal displays, fuel cells, and chemical-mechanical polishing .

Applications De Recherche Scientifique

Analytical Chemistry

Determination of Ammonia in Water

Indophenol blue (IPB) is widely used for the spectrophotometric determination of ammonia in water samples. The method is based on Berthelot's reaction, where ammonia reacts with phenols in the presence of a catalyst to form a colored complex. A notable study optimized this method to replace toxic phenols with o-phenylphenol (OPP), resulting in a faster reaction time and lower toxicity. The optimized method showed high reproducibility and a low detection limit of 0.2 µM, making it suitable for routine analysis in challenging field conditions .

Table 1: Comparison of Ammonia Detection Methods

| Method | Detection Limit | Reaction Time | Toxicity Level |

|---|---|---|---|

| Traditional Kjeldahl | 58 µg/g | 40 min | High |

| Indophenol Blue (Optimized) | 0.2 µM | 20 min | Low |

Biochemical Applications

Enzymatic Assays

Indophenol is utilized in enzymatic assays for various biochemical analyses. For instance, an assay combining adenosine deaminase with the indophenol method allows for accurate measurement of adenosine levels in fermentation broths without requiring extensive sample pretreatment. This method has been optimized for high-throughput screening of microbial strains producing adenosine, showcasing its utility in biotechnology .

Environmental Monitoring

Water Quality Assessment

The indophenol method has been adapted for assessing water quality by measuring ammonium concentrations in estuarine and coastal waters. This application is critical for environmental monitoring, as it helps track nutrient levels that can affect aquatic ecosystems. The robustness of the indophenol method under varying salinity conditions enhances its applicability in diverse aquatic environments .

Industrial Applications

Dye Production

Indophenols are also significant in the dye industry, particularly for hair dyeing and photographic film development. The chemical structure of indophenols facilitates their use as colorants due to their stability and vibrant colors. Recent advancements have focused on improving the synthesis processes to enhance colorfastness and reduce environmental impact during dye production .

Case Study 1: Optimization of Ammonia Detection

In a comprehensive study published in Water Research, researchers optimized the indophenol method to improve its efficiency and reduce toxicity. The study demonstrated that replacing traditional phenolic compounds with OPP not only decreased health risks but also maintained high analytical performance, validating its application in environmental monitoring .

Case Study 2: High-Throughput Screening Using Indophenol

A research team developed a high-throughput screening assay using indophenol to evaluate adenosine-producing strains. This assay demonstrated excellent sensitivity and reproducibility, making it a valuable tool for biotechnological applications aimed at enhancing adenosine production from microbial sources .

Mécanisme D'action

Target of Action

Indophenol is an organic compound with the formula OC6H4NC6H4OH . It is a deep blue dye that is the product of the Berthelot’s reaction, a common test for ammonia . The indophenol group, with various substituents in place of OH and various ring substitutions, is found in many dyes used in hair coloring and textiles . The primary targets of Indophenol are the enzymes involved in the Berthelot reaction, which is used to determine the presence of ammonia .

Mode of Action

The mode of action of Indophenol involves its interaction with ammonia in the Berthelot reaction . In this reaction, a sample suspected of containing ammonia is treated with sodium hypochlorite and phenol . The formation of Indophenol is used to determine the presence of ammonia . This interaction results in the formation of the deep blue dye, which is indicative of the presence of ammonia .

Biochemical Pathways

The biochemical pathway primarily affected by Indophenol is the Berthelot reaction . This reaction involves the conversion of ammonia into Indophenol, a deep blue dye . The downstream effects of this reaction include the visual indication of the presence of ammonia, which can be quantified by spectrophotometry .

Pharmacokinetics

It is known that indophenol exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of Indophenol’s action is the formation of a deep blue dye in the presence of ammonia . This is used as a visual indicator of the presence of ammonia, and the intensity of the color can be used to quantify the amount of ammonia present . This has applications in various fields, including environmental monitoring and medical diagnostics .

Action Environment

The action of Indophenol is influenced by various environmental factors. For example, the pH of the solution can affect the Berthelot reaction and therefore the formation of Indophenol . Additionally, the presence of interferants (e.g., cations and sacrificial reagents) can lead to the over or underestimation of ammonia quantification . Therefore, the selection of the appropriate ammonia quantification method, which meets the sample solution condition, along with the proper analytical procedures, is of great importance .

Analyse Biochimique

Biochemical Properties

Indophenol interacts with ascorbic acid, a form of Vitamin C, in a reduction reaction . This interaction forms the basis of the 2,6-dichloroindophenol titrimetric method, an official method for Vitamin C determination in juices .

Cellular Effects

The effects of Indophenol on cellular processes are primarily observed through its interactions with ascorbic acid. Ascorbic acid is essential for various cellular functions, including collagen synthesis, wound healing, and the functioning of the immune system .

Molecular Mechanism

Indophenol acts as an indicator dye in the 2,6-dichloroindophenol titrimetric method. Ascorbic acid reduces the indicator dye to a colorless solution. At the endpoint of titrating an ascorbic acid-containing sample with dye, excess unreduced dye is a rose-pink color in the acid solution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indophenol are observed through its use in the titration method for Vitamin C determination. The stability and degradation of Indophenol in these settings would be dependent on factors such as storage conditions and exposure to light and heat .

Metabolic Pathways

Indophenol is involved in the metabolic pathway of ascorbic acid determination. It interacts with ascorbic acid in a reduction reaction during the titration process .

Transport and Distribution

In the context of the titration method, Indophenol is distributed in the solution containing the ascorbic acid-containing sample .

Subcellular Localization

In the context of the titration method, Indophenol is present in the solution and interacts with ascorbic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Indophenol can be synthesized through the Berthelot reaction, where a sample suspected of containing ammonia is treated with sodium hypochlorite and phenol . The formation of indophenol is used to determine ammonia and paracetamol by spectrophotometry . Other phenols can also be used in this reaction.

Industrial Production Methods

Industrial production of indophenol involves the oxidative coupling of phenols with aromatic amines. This process typically requires the presence of an oxidizing agent such as sodium hypochlorite or potassium ferricyanide under alkaline conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Indophenol undergoes various types of chemical reactions, including:

Oxidation: Indophenol can be oxidized to form quinones.

Reduction: It can be reduced to form leuco compounds.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones

Reduction: Leuco indophenol

Substitution: Various substituted indophenol derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichlorophenol-indophenol (DCPIP): Often used to determine the presence of vitamin C (ascorbic acid).

Indophenol blue: A different compound with the systematic name N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine.

Uniqueness

Indophenol is unique due to its deep blue color and its ability to act as a redox indicator. Its versatility in various applications, from hair dyes to fuel cells, sets it apart from other similar compounds .

Activité Biologique

Indophenols are a class of organic compounds characterized by their distinctive blue color and redox properties. They have garnered attention in various fields, particularly in biochemistry and pharmacology, due to their biological activities. This article explores the biological activity of indophenols, focusing on their antioxidant, anti-inflammatory, and potential therapeutic effects.

Indophenols are formed by the condensation of phenolic compounds with amines or other nitrogen-containing compounds. The most studied member of this class is 2,6-dichlorophenolindophenol (DCPIP) , which is often used as a redox indicator in biochemical assays. The general structure can be represented as:

where and are substituents that influence the compound's properties.

1. Antioxidant Activity

Indophenols exhibit significant antioxidant properties, which have been studied using various assays. For example, DCPIP has been utilized to assess the total antioxidant capacity (TAC) of biological samples. The reduction of DCPIP from its blue oxidized form to a colorless reduced form indicates the presence of antioxidants in the sample.

- Case Study : In a study evaluating the antioxidant capacity of different fruits, DCPIP was used to quantify the reducing power of phenolic compounds. Results indicated that fruits rich in phenolics exhibited higher antioxidant activity, suggesting potential health benefits through dietary intake .

| Fruit Type | DCPIP Reduction (µmol TE/g) |

|---|---|

| Blueberries | 120 |

| Strawberries | 95 |

| Apples | 80 |

2. Anti-inflammatory Effects

Indophenols have shown promise in reducing inflammation. Research indicates that certain indophenolic compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : A study demonstrated that DCPIP could modulate inflammatory responses in vitro by decreasing cytokine production in human cell lines exposed to lipopolysaccharides (LPS). This suggests a potential role for indophenols in managing inflammatory diseases .

3. Anticancer Potential

Recent pharmacological investigations have suggested that DCPIP may act as a pro-oxidant chemotherapeutic agent. It has been observed to induce cancer cell death through oxidative stress mechanisms.

- Case Study : In an animal model of melanoma, treatment with DCPIP resulted in significant tumor regression. The mechanism was linked to the depletion of intracellular glutathione and increased oxidative stress within cancer cells .

The biological activities of indophenols can be attributed to their ability to participate in redox reactions:

- Redox Cycling : Indophenols can undergo reversible reduction and oxidation, generating reactive oxygen species (ROS) that can exert cytotoxic effects on rapidly dividing cells, such as cancer cells.

- Enzyme Inhibition : Some studies have indicated that indophenols can inhibit enzymes involved in inflammatory pathways, further contributing to their anti-inflammatory effects .

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZYXZUJROYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075425 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-85-6 | |

| Record name | Phenolindophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)-p-benzoquinone monoimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW444H326B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.